molecular formula C8H7NO5 B167583 4-Nitrophenylglycolic acid CAS No. 10098-39-2

4-Nitrophenylglycolic acid

Cat. No.: B167583
CAS No.: 10098-39-2
M. Wt: 197.14 g/mol
InChI Key: ZSMJZVLXJDNZHG-UHFFFAOYSA-N
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Description

4-Nitrophenylglycolic acid is a specialized organic compound that incorporates a glycolic acid backbone substituted with a 4-nitrophenyl group. This structure suggests potential utility in various research fields, including organic synthesis as a building block for more complex molecules, and in biochemistry where the 4-nitrophenyl group is often utilized as a chromophore in enzyme assay development. Researchers value this compound for its potential role in probing biochemical pathways and synthetic applications. As a standard practice for research chemicals, the specific mechanism of action is highly dependent on the experimental context and application. This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All researchers should consult the safety data sheet (SDS) and handle this material in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(4-nitrophenyl)acetic acid
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InChI

InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZSMJZVLXJDNZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7NO5
Source PubChem
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DSSTOX Substance ID

DTXSID70868513
Record name Hydroxy(4-nitrophenyl)acetic acid
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Molecular Weight

197.14 g/mol
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CAS No.

10098-39-2
Record name 4-Nitromandelic acid
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Record name 4-Nitrophenylglycolic acid
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Synthetic Methodologies and Strategies for 4 Nitrophenylglycolic Acid

Established Synthetic Pathways

Established methods for the synthesis and modification of 4-nitrophenylglycolic acid revolve around direct esterification and the activation of the carboxylic acid moiety.

Direct Esterification Approaches

Direct esterification of carboxylic acids, such as this compound, by heating with an alcohol in the presence of a strong acid catalyst is a common method. libretexts.org This reaction is reversible, and to achieve high yields of the ester product, the equilibrium must be shifted towards the product side. libretexts.org This is typically accomplished by either using a large excess of the alcohol or by removing the water formed during the reaction. libretexts.org While effective for many carboxylic acids, the direct esterification of phenols with carboxylic acids under acidic catalysis is often less efficient. google.com

More advanced direct esterification methods have been developed, including those mediated by reagents like XtalFluor-E for reactions with perfluorinated alcohols. nih.gov This approach allows for the formation of polyfluorinated esters from a variety of carboxylic acids, including aromatic and aliphatic substrates, in moderate to excellent yields. nih.gov The reaction is believed to proceed through a (diethylamino)difluoro-λ4-sulfanyl carboxylate intermediate rather than an acyl fluoride. nih.gov Oxidative esterification, which involves the direct reaction of alcohols under oxidative conditions, represents another modern and sustainable approach to ester synthesis. rsc.org

Formation via Carboxylic Acid Activation

Activation of the carboxylic acid group in this compound is a key strategy to enhance its reactivity towards nucleophiles. This is commonly achieved by converting it into a more reactive derivative, such as an acid chloride, or by using coupling agents to facilitate amide bond formation.

A standard method for activating this compound involves its conversion to the corresponding acid chloride. google.com This transformation is typically accomplished using common chlorinating reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). google.com The resulting 4-nitrophenylglycolyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with various nucleophiles. For instance, p-nitrobenzenesulfonyl chloride can be synthesized from its corresponding disulfide by reaction with chlorine and thionyl chloride. google.com

Table 1: Common Chlorinating Reagents for Acid Chloride Formation

Chlorinating ReagentFormula
Thionyl chlorideSOCl₂
Phosphorus trichloridePCl₃
Phosphorus pentachloridePCl₅

The activated this compound, either as the acid chloride or through in-situ activation with coupling agents, can be reacted with amine nucleophiles to form amides. A notable example is the reaction with 1-methylpiperazine (B117243) to produce the corresponding ketoamide intermediate. google.com

Coupling agents are frequently used to facilitate the formation of amide bonds between a carboxylic acid and an amine, avoiding the need to first isolate the acid chloride. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a widely used water-soluble carbodiimide (B86325) coupling agent for this purpose. google.com In the presence of EDCI, this compound can be directly coupled with 1-methylpiperazine to yield the desired amide. google.com

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) serves as an effective alternative coupling reagent for amide and ester formation. biosynth.com It is a stable, solid reagent that is soluble in common organic solvents and can be utilized in a one-pot synthesis procedure. biosynth.com CDMT is known to facilitate high-yield coupling of chiral and non-hindered amino acids with good retention of stereochemical integrity when used in the presence of a base like N-methylmorpholine. biosynth.comthermofisher.com This reagent is also employed in the synthesis of amides from carboxylic acids. biosynth.com The synthesis of CDMT itself can be achieved by reacting cyanuric chloride with sodium methoxide. google.com

Table 2: Coupling Agents for Amide Synthesis

Coupling AgentAbbreviation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCI
2-Chloro-4,6-dimethoxy-1,3,5-triazineCDMT
Coupling Reactions with Amine Nucleophiles (e.g., 1-Methylpiperazine)

Reduction of Intermediate Ketoamides

A significant strategy for the synthesis of α-hydroxy acids, including this compound, involves the reduction of an α-ketoamide precursor. This two-step approach hinges on the initial formation of an amide from the corresponding α-keto acid (4-nitrophenylglyoxylic acid) and a suitable amine, followed by the reduction of the ketone functionality. When the goal is to produce a specific enantiomer of the target acid, this method can be adapted for asymmetric synthesis through the use of a chiral auxiliary.

One researched approach is the diastereoselective reduction of chiral α-ketoamides. rsc.org In this methodology, an α-ketoamide is prepared using a chiral amine, such as an ester of the amino acid (S)-proline. rsc.org The presence of this chiral auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer of the resulting α-hydroxy amide. Subsequent hydrolysis of the amide bond removes the chiral auxiliary and yields the optically active α-hydroxy acid.

The reducing agent commonly employed for this transformation is sodium borohydride (B1222165). rsc.org Research has demonstrated that the reaction conditions, particularly the solvent system, play a critical role in the degree of asymmetric induction achieved. rsc.org Studies on aromatic ketoamides have shown that using a mixed solvent system, comprising both a hydroxylic solvent (like an alcohol) and a non-hydroxylic solvent (like tetrahydrofuran (B95107) - THF), can significantly enhance the enantiomeric excess (e.e.) of the product compared to using either solvent individually. rsc.org The ratio of the two solvents is a key parameter that must be optimized to maximize stereoselectivity. rsc.org

PrecursorReducing AgentSolvent SystemKey Finding
N-(Aryl-glyoxyloyl)-(S)-proline esterSodium BorohydrideAlcohol-THF MixtureHigher asymmetric induction is achieved in a mixed solvent system compared to individual solvents for aromatic ketoamides. rsc.org
Chiral α-ketoamideSodium BorohydrideVariesThe degree of asymmetric induction is highly dependent on the ratio of alcohol to THF in the solvent mixture. rsc.org

Emerging Synthetic Approaches

The development of novel synthetic methods for compounds like this compound is driven by the need for greater efficiency, higher selectivity (particularly enantioselectivity), and more sustainable processes. Emerging approaches often leverage advanced catalysis, including biocatalysis and novel metallic catalysts.

Biocatalytic Synthesis: Biocatalysis is at the forefront of emerging synthetic strategies, utilizing enzymes to perform chemical transformations with exceptional specificity under mild conditions. nih.gov For the synthesis of chiral α-hydroxy acids such as this compound, ketoreductase (KRED) and dehydrogenase enzymes are of particular interest. nih.gov These enzymes can catalyze the stereoselective reduction of an α-keto acid precursor (e.g., 4-nitrophenylglyoxylic acid) to the corresponding (R)- or (S)-α-hydroxy acid with very high enantiomeric excess. nih.gov

Enzyme ClassPrecursor TypeTransformationKey Advantage
Ketoreductases (KREDs) / Dehydrogenasesα-Keto acidEnantioselective reduction to α-hydroxy acidHigh enantioselectivity (high e.e.) and mild reaction conditions. nih.gov
D-Lactate Dehydrogenase (D-LDH)Keto acid saltStereoselective reduction to R-hydroxy acidEnables synthesis of specific enantiomers for pharmaceutical intermediates. nih.gov

Novel Catalytic Systems: Recent advancements in materials science have introduced novel heterogeneous catalysts for reduction reactions. These often involve metal nanoparticles, such as copper or silver, supported on various materials. rsc.orgmdpi.commdpi.com These catalytic systems have shown high efficacy in the reduction of nitroarenes and carbonyl compounds using reducing agents like sodium borohydride. rsc.orgmdpi.commdpi.comrsc.org While many studies focus on the reduction of the nitro group in compounds like 4-nitrophenol (B140041), the principles can be extended to the selective reduction of the keto group in a precursor like 4-nitrophenylglyoxylic acid. mdpi.comrsc.org The development of catalysts that can selectively reduce one functional group in the presence of another is a key area of research. These catalysts offer advantages such as high efficiency, stability, and the potential for recovery and reuse. rsc.orgrsc.org

Enantioselective Phase-Transfer Catalysis: Another sophisticated approach for asymmetric synthesis is the use of chiral phase-transfer catalysis. organic-chemistry.orgnih.gov This method involves using a chiral catalyst, often derived from naturally occurring alkaloids, to control the stereochemical outcome of a reaction occurring between reactants in two different phases (e.g., solid-liquid or liquid-liquid). organic-chemistry.orgnih.gov For the synthesis of α-hydroxy acids, this could involve the asymmetric alkylation of a glycine (B1666218) Schiff base tert-butyl ester, followed by hydrolysis and conversion to the desired product. organic-chemistry.org The catalyst creates a chiral environment that directs the alkylating agent to one face of the enolate intermediate, resulting in a product with high enantiomeric purity. organic-chemistry.org This method is powerful for constructing quaternary carbon centers and various nonproteinogenic amino acids and their derivatives. organic-chemistry.org

Chemical Reactivity and Transformation of 4 Nitrophenylglycolic Acid and Its Derivatives

Reactions of the Carboxyl Group

The carboxyl group (-COOH) is a primary site for various chemical transformations, including reduction and decarboxylation. The presence of the α-hydroxyl and the electron-withdrawing nitro group on the phenyl ring significantly influences the course and feasibility of these reactions.

Reduction of the carboxylic acid functionality can lead to the formation of either primary alcohols or aldehydes, depending on the reagents and conditions employed.

The conversion of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, typically achieved with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF). masterorganicchemistry.comharvard.edulibretexts.org For 4-Nitrophenylglycolic acid, this reaction would theoretically yield 2-(4-nitrophenyl)ethane-1,2-diol.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and nitro groups. harvard.edunumberanalytics.com The reduction of a carboxylic acid with LiAlH₄ proceeds via the formation of an aluminum salt, which is then reduced to the corresponding primary alcohol. chemistrysteps.comchemguide.co.uk A significant challenge in the reduction of this compound with LiAlH₄ is the concurrent reduction of the aromatic nitro group to an amino group. Due to the high reactivity of LiAlH₄, achieving chemoselectivity for the carboxyl group while preserving the nitro group is practically impossible. The reaction would likely produce 2-(4-aminophenyl)ethane-1,2-diol as the major product. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or THF. chemguide.co.uk

Diborane (B₂H₆): Borane (BH₃), usually in the form of a THF or dimethyl sulfide (B99878) complex, is another effective reagent for the reduction of carboxylic acids to primary alcohols. libretexts.orgcommonorganicchemistry.com It is generally considered more chemoselective than LiAlH₄. However, boranes are also capable of reducing nitro groups, although typically at a slower rate than carboxylic acids. jrfglobal.com Research on the reduction of o-nitrophenol derivatives with BH₃-THF has shown that the nitro group can be reduced, and the presence of a nearby hydroxyl group can influence this process. jrfglobal.com In the case of a nitro-substituted carboxylic acid, one study reported the simultaneous reduction of both the carboxylic acid and the nitro group. jrfglobal.com Therefore, while perhaps offering a slightly better chance at selectivity than LiAlH₄ under carefully controlled conditions, the reduction of this compound with borane would still likely yield a mixture of products, including the desired 2-(4-nitrophenyl)ethane-1,2-diol and the fully reduced 2-(4-aminophenyl)ethane-1,2-diol.

Table 1: Comparison of Reducing Agents for Carboxylic Acids

Reducing AgentFormulaReactivitySelectivity for Carboxyl vs. Nitro GroupTypical Solvent
Lithium Aluminum HydrideLiAlH₄Very HighLow (Reduces both)Diethyl ether, THF
DiboraneB₂H₆ (as BH₃·THF)HighModerate (Can reduce both, potentially tunable)THF

The partial reduction of a carboxylic acid to an aldehyde is a notoriously difficult transformation. rsc.orgthieme-connect.de The primary challenge is that aldehydes are generally more reactive towards nucleophilic reducing agents than the parent carboxylic acid. chemistrysteps.comlumenlearning.com Consequently, any aldehyde formed during the reaction is typically reduced further to the primary alcohol before all the starting carboxylic acid has been consumed. chemguide.co.uk

To achieve this transformation for this compound to produce 4-nitrophenylglyoxal, direct reduction is not a viable one-step laboratory method. The standard approach involves a two-step sequence:

Conversion to a more reactive derivative: The carboxylic acid is first converted into a derivative that is more easily reduced than an aldehyde. Common derivatives include acid chlorides or N-methoxy-N-methylamides (Weinreb amides). thieme-connect.de

Reduction with a mild, sterically hindered reducing agent: This derivative is then treated with a less reactive hydride source that can reduce the derivative but reacts only slowly with the resulting aldehyde. researchgate.netlibretexts.org

A common reagent for the reduction of acid chlorides to aldehydes is Lithium tri(tert-butoxy)aluminum hydride, LiAl(Ot-Bu)₃H. libretexts.orgchemistrysteps.com This bulky reagent can deliver a single hydride to the acid chloride, and the reaction's rate slows significantly at the aldehyde stage, allowing for its isolation, especially at low temperatures (-78 °C). chemistrysteps.com However, this pathway would first require the conversion of this compound to 4-nitrophenylglycolyl chloride, a step that must be performed carefully to avoid side reactions involving the α-hydroxyl group.

The direct reduction of carboxylic acids to aldehydes remains an area of active research, with some modern methods employing specialized catalysts or reagent systems, but these are not yet standard procedures. thieme-connect.de

Decarboxylation involves the removal of the carboxyl group, which is released as carbon dioxide (CO₂). For simple carboxylic acids, this is a difficult process, but it can be facilitated by specific functional group arrangements or by using oxidative reagents.

Oxidative decarboxylation methods proceed via radical or ionic intermediates, leading to products where the carboxyl group has been replaced by another atom or group.

Hunsdiecker Reaction: The classic Hunsdiecker reaction involves the treatment of a silver carboxylate salt with a halogen (typically bromine) to produce an alkyl or aryl halide with one less carbon atom. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a radical mechanism. organic-chemistry.org For this compound, this would first require conversion to its silver salt, silver 2-hydroxy-2-(4-nitrophenyl)acetate. Subsequent reaction with bromine would be expected to yield 1-bromo-1-(4-nitrophenyl)methanol.

Crucially, the Hunsdiecker reaction is known to be effective for α-hydroxy acids. nih.govacs.org In such cases, the initial product is an α-halo alcohol, which may be unstable or can be hydrolyzed to an aldehyde. nih.govacs.org Therefore, applying the Hunsdiecker reaction to this compound could provide a pathway to 4-nitrobenzaldehyde (B150856).

Lead Tetraacetate (Pb(OAc)₄): Lead tetraacetate is a powerful oxidizing agent that can effect the decarboxylation of carboxylic acids. organicreactions.orgjuniperpublishers.com The outcome of the reaction is highly dependent on the substrate structure and reaction conditions. juniperpublishers.com For α-hydroxy acids like this compound, lead tetraacetate is known to cause oxidative decarboxylation, cleaving the C-C bond between the carboxyl and the α-carbon. organicreactions.orgresearchgate.net This reaction typically results in the formation of a ketone or aldehyde. In the case of this compound, the reaction with lead tetraacetate would be expected to yield 4-nitrobenzaldehyde and carbon dioxide. This transformation provides a direct method for the conversion of the α-hydroxy acid to the corresponding aldehyde.

Table 2: Oxidative Decarboxylation Methods

ReactionKey Reagent(s)Substrate FormExpected Product from this compound
Hunsdiecker ReactionSilver(I) salt, Halogen (e.g., Br₂)Silver carboxylate1-Bromo-1-(4-nitrophenyl)methanol (hydrolyzes to 4-Nitrobenzaldehyde)
Oxidative DecarboxylationLead Tetraacetate (Pb(OAc)₄)Carboxylic acid4-Nitrobenzaldehyde

Carboxylic acids that possess a ketone group at the β-position (beta-keto acids) are particularly susceptible to decarboxylation. masterorganicchemistry.com They readily lose CO₂ upon gentle heating, proceeding through a cyclic, six-membered transition state to yield an enol, which then tautomerizes to the more stable ketone. masterorganicchemistry.com

This compound itself is an α-hydroxy acid, not a β-keto acid, and will not undergo this type of decarboxylation directly. To utilize this pathway, it would first need to be chemically converted into a β-keto acid derivative. A plausible, though multi-step, synthetic route could involve:

Oxidation: Oxidation of the α-hydroxyl group of this compound to the corresponding α-keto acid, 2-oxo-2-(4-nitrophenyl)acetic acid.

Chain Extension: A reaction sequence, such as the Arndt-Eistert homologation, could be used to insert a methylene (B1212753) (-CH₂-) group between the keto and carboxyl functionalities, yielding the target β-keto acid: 3-oxo-3-(4-nitrophenyl)propanoic acid.

Once synthesized, this β-keto acid derivative of this compound would be expected to undergo facile thermal decarboxylation upon heating, yielding 1-(4-nitrophenyl)ethan-1-one (also known as 4'-nitroacetophenone). This pathway represents an indirect method for the transformation of this compound, leveraging the inherent reactivity of a synthetically derived intermediate. libretexts.org

Decarboxylation Pathways

Reactions Involving the Nitro Group

The nitro group (-NO₂) attached to the aromatic ring is a strong electron-withdrawing group, which influences the reactivity of the entire molecule. numberanalytics.com It deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. numberanalytics.com However, the primary reactivity of the nitro group itself involves reduction to other nitrogen-containing functional groups or participation in specific named reactions. numberanalytics.com

The Nef reaction is a significant transformation in organic chemistry that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively. wikipedia.orgorganic-chemistry.org This reaction typically proceeds by first deprotonating the nitroalkane at the α-carbon to form a nitronate salt. wikipedia.orgnowgonggirlscollege.co.in This salt is then hydrolyzed under strong acidic conditions (pH < 1) to yield the carbonyl compound and nitrous oxide. wikipedia.orgorganic-chemistry.org

For this compound, the carbon atom bearing the nitro group is part of the aromatic ring, and therefore lacks the required α-hydrogen for the classical Nef reaction. However, if we consider a related hypothetical isomer, α-(4-nitrophenyl)glycolic acid (where the nitro group is on the aliphatic chain), such a transformation would be conceivable. The presence of an α-hydrogen on the carbon adjacent to the nitro group is a prerequisite for the formation of the necessary nitronate salt intermediate. wikipedia.org

The mechanism of the Nef reaction begins with the protonation of the nitronate salt to form a nitronic acid. wikipedia.org Further protonation leads to an iminium ion intermediate, which is then attacked by water. wikipedia.org The resulting intermediate subsequently rearranges and eliminates hyponitrous acid (which decomposes to nitrous oxide and water) to furnish the final carbonyl compound. wikipedia.org

Interestingly, the presence of a neighboring carboxylic acid group can influence the course of the Nef reaction. mdpi.com In some cases, the carboxylic acid can act as an intramolecular proton source or nucleophile, potentially altering the reaction conditions and outcomes. mdpi.com Studies on compounds like 4-nitrovaleric acid have shown a spontaneous or accelerated Nef reaction due to the neighboring group participation of the carboxyl group. mdpi.com This suggests that a hypothetical nitroalkane derivative structurally related to this compound could exhibit unique reactivity in Nef-type transformations.

Formation and Reactivity of Carboxylic Acid Derivatives

The carboxylic acid functional group in this compound is a key site for chemical modification, allowing for the synthesis of various acyl derivatives. These reactions are typically nucleophilic acyl substitutions, where the hydroxyl (-OH) group is replaced by another nucleophile. ucalgary.calibretexts.org The reactivity order of carboxylic acid derivatives is generally: acid chlorides > acid anhydrides > esters > amides. ucalgary.calibretexts.org

The conversion of carboxylic acids into acid chlorides is a common way to "activate" the carboxyl group for further reactions. iajpr.com Acid chlorides are highly reactive acylating agents. organicchemistrytutor.combyjus.com

Formation : this compound can be converted to its corresponding acid chloride, 4-Nitrophenylglycolyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orgchemguide.co.uk The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group than -OH. libretexts.orglibretexts.org Subsequent nucleophilic attack by a chloride ion leads to the formation of the acid chloride. libretexts.orglibretexts.org

Acid anhydrides are another class of reactive carboxylic acid derivatives. They can be symmetrical (derived from two identical carboxylic acid molecules) or mixed (derived from two different carboxylic acid molecules).

Formation : A common method for preparing an acid anhydride (B1165640) is the reaction of an acid chloride with a carboxylate salt. organicchemistrytutor.compressbooks.pub Therefore, 4-Nitrophenylglycolyl chloride could be reacted with the sodium salt of this compound (sodium 4-nitrophenylglycolate) to form the symmetrical anhydride. Alternatively, reacting the acid chloride with a different carboxylate salt would yield a mixed anhydride. pressbooks.publibretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism. pressbooks.pub

Esters are important derivatives of carboxylic acids, often characterized by their pleasant odors.

Formation : The most direct method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). chemistrystudent.comorganic-chemistry.org To form an ester of this compound, the acid would be heated with an alcohol (e.g., methanol (B129727) or ethanol) under reflux with an acid catalyst. operachem.comscienceready.com.au The reaction is an equilibrium process. organic-chemistry.org To drive the reaction to completion, an excess of the alcohol is often used, or the water produced is removed as it forms. organic-chemistry.orgoperachem.com The mechanism involves the acid catalyst protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic alcohol. libretexts.orgorganic-chemistry.org

Amides are carboxylic acid derivatives in which the hydroxyl group is replaced by an amino group.

Formation : While carboxylic acids can react directly with amines to form amides, the reaction typically requires high temperatures to drive off the water formed. libretexts.org A more efficient and common laboratory method involves the use of a more reactive derivative, such as the acid chloride. organicchemistrytutor.comlibretexts.org 4-Nitrophenylglycolyl chloride would react readily with ammonia, a primary amine, or a secondary amine to form the corresponding primary, secondary, or tertiary amide. byjus.com These reactions are typically rapid and exothermic. Because hydrogen chloride (HCl) is generated as a byproduct, the reaction requires two equivalents of the amine—one to act as the nucleophile and the second to act as a base to neutralize the HCl. organicchemistrytutor.comlibretexts.org Alternatively, an inexpensive non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be added to scavenge the HCl. organicchemistrytutor.com

Nitriles

The nitrile derivative of this compound, known as 4-nitrophenylglycolonitrile or 4-nitromandelonitrile, is a key intermediate and a subject of synthetic interest. Its chemical transformations primarily revolve around the cyano group and the benzylic hydroxyl group.

Synthesis of 4-Nitrophenylglycolonitrile:

4-Nitrophenylglycolonitrile can be synthesized from 4-nitrobenzaldehyde. One common method involves the reaction of the aldehyde with a cyanide source. An established laboratory procedure utilizes the reaction of 4-nitrobenzaldehyde with potassium cyanide in the presence of acetic acid. acs.org In this reaction, the aldehyde is suspended in glacial acetic acid, and an aqueous solution of potassium cyanide is added to initiate the formation of the cyanohydrin. acs.org

More advanced and stereoselective methods employ enzymatic catalysis. For instance, hydroxynitrile lyases (HNLs) have been effectively used for the synthesis of enantiopure (R)-4-nitromandelonitrile. nih.gov In a reported application, crosslinked enzyme aggregates of a partially purified hydroxynitrile lyase from Prunus dulcis seeds catalyzed the reaction between 4-nitrobenzaldehyde and hydrocyanic acid, achieving a 100% yield of (R)-4-nitromandelonitrile, albeit with a modest enantiomeric excess of 14% under the specified conditions. nih.gov

Hydrolysis to this compound:

The nitrile group of 4-nitrophenylglycolonitrile can be hydrolyzed to a carboxylic acid, yielding this compound. This transformation is typically achieved under acidic conditions. A documented method involves heating the crude nitrile with concentrated hydrochloric acid. researchgate.net The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid. cdnsciencepub.com In one study, this hydrolysis was carried out in 6M HCl to prepare p-nitromandelic acid. cdnsciencepub.com

The following table summarizes the key reactions of 4-nitrophenylglycolonitrile.

ReactionReagents and ConditionsProductReference(s)
Synthesis 4-Nitrobenzaldehyde, KCN, Acetic Acid4-Nitrophenylglycolonitrile acs.org
Enzymatic Synthesis 4-Nitrobenzaldehyde, HCN, Hydroxynitrile Lyase(R)-4-Nitrophenylglycolonitrile nih.gov
Hydrolysis Concentrated HCl, heatThis compound researchgate.netcdnsciencepub.com
Reduction LiAlH42-(4-nitrophenyl)ethan-1-amine pdx.edu
Grignard Reaction Grignard Reagents (e.g., RMgX)Ketones (after hydrolysis) pdx.edu

Comparative Reactivity Trends Among Derivatives

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is a cornerstone of organic chemistry, and the derivatives of this compound are no exception. The general order of reactivity is dictated by the nature of the leaving group, with better leaving groups leading to higher reactivity. pdx.edu

The established reactivity hierarchy for common carboxylic acid derivatives is as follows:

Acyl Halides > Acid Anhydrides > Esters > Amides pdx.edu

This trend is rationalized by the stability of the leaving group; the chloride ion (in acyl chlorides) is a very weak base and thus an excellent leaving group, while the amide ion is a strong base and a poor leaving group.

Nitriles are considered derivatives of carboxylic acids because they can be hydrolyzed to them. libretexts.org Their reactivity in nucleophilic additions is significant due to the polar carbon-nitrogen triple bond, which renders the carbon atom electrophilic. pdx.edu However, direct comparison with the acyl substitution series is nuanced. The carbon in a nitrile is sp-hybridized, differing from the sp2-hybridized carbonyl carbon of other acyl derivatives. Nucleophilic attack on a nitrile leads to an imine anion intermediate. pdx.edu While highly reactive in their own right, nitriles are generally considered less reactive towards nucleophilic attack than esters under many conditions. Their hydrolysis, for instance, often requires more forcing conditions (strong acid or base and heat) than the hydrolysis of esters.

The electron-withdrawing nitro group on the phenyl ring of this compound and its derivatives is expected to enhance the electrophilicity of the carbonyl or nitrile carbon, thereby increasing the reactivity of all derivatives towards nucleophiles compared to their non-nitrated phenylglycolic acid counterparts.

The following table provides a qualitative comparison of the reactivity of these derivatives.

Derivative ClassGeneral ReactivityLeaving Group Ability
Acyl Halides Very HighExcellent
Acid Anhydrides HighGood
Esters ModerateFair
Nitriles Moderate to LowN/A (Addition)
Amides LowPoor

Stereochemical Considerations: Enantiomers, Racemic Resolution, and Asymmetric Synthesis

Chiral Nature of 4-Nitrophenylglycolic Acid

This compound possesses a single stereogenic center at the α-carbon, the carbon atom bonded to the carboxyl group, the hydroxyl group, the phenyl group, and a hydrogen atom. Due to this chiral center, the molecule is not superimposable on its mirror image, and thus exists as a pair of enantiomers: (R)-4-nitrophenylglycolic acid and (S)-4-nitrophenylglycolic acid. wikipedia.org These enantiomers have identical physical properties, such as melting point and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions. A mixture containing equal amounts of the (R)- and (S)-enantiomers is known as a racemic mixture and is optically inactive. kesselssa.com The distinct three-dimensional arrangement of these enantiomers means they can interact differently with other chiral molecules, a principle that is fundamental to their separation and their distinct biological activities. wikipedia.orgntu.edu.sg

Strategies for Racemic Resolution

The separation of the enantiomers of this compound from a racemic mixture is a critical process for obtaining enantiopure compounds. This process is known as racemic resolution. buchler-gmbh.com The most prevalent method for resolving racemic acids like this compound is through the formation of diastereomeric salts. libretexts.org

This classical resolution strategy involves reacting the racemic this compound with a single enantiomer of a chiral base, often referred to as a resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.orgmsu.edu

A variety of naturally occurring and synthetic chiral bases are employed as resolving agents. The choice of the resolving agent and the solvent system is crucial for efficient separation and is often determined empirically. nih.gov

Cinchona Alkaloids: This family of alkaloids, extracted from the bark of the Cinchona tree, includes quinine (B1679958), quinidine (B1679956), cinchonine, and cinchonidine. wiley-vch.de They are widely used as resolving agents for acidic compounds due to their availability and effectiveness in forming crystalline diastereomeric salts. buchler-gmbh.comuevora.pt These alkaloids possess multiple chiral centers, providing a rigid and complex chiral environment that can effectively differentiate between the enantiomers of the acid. wiley-vch.deasianpubs.org The basic nitrogen atom of the quinuclidine (B89598) ring in these alkaloids readily reacts with the carboxylic acid group of this compound to form the diastereomeric salts. wiley-vch.desigmaaldrich.com

Brucine and Strychnine: These complex alkaloids have also been historically used for the resolution of racemic acids. Their rigid, polycyclic structures provide a well-defined chiral framework for diastereomeric salt formation. libretexts.org

l-Phenylethanamine: This synthetic chiral amine is another common resolving agent for acidic compounds. Its effectiveness lies in its ability to form diastereomeric salts that often exhibit significant differences in solubility, facilitating their separation by fractional crystallization. libretexts.org

The selection of an appropriate chiral base is a critical step in the resolution process. The table below summarizes some of the commonly used chiral bases for the resolution of racemic acids.

Resolving AgentTypeRationale for Use
Cinchona Alkaloids (e.g., Quinine, Quinidine)Natural AlkaloidForm highly crystalline diastereomeric salts with a wide range of acids. buchler-gmbh.comwiley-vch.de
Brucine Natural AlkaloidPossesses multiple chiral centers, leading to significant diastereomeric differentiation. libretexts.org
Strychnine Natural AlkaloidRigid structure provides a good basis for selective crystallization of one diastereomer. libretexts.org
l-Phenylethanamine Synthetic AmineA readily available and effective resolving agent for many racemic acids. libretexts.org

Once a diastereomeric salt has been isolated through fractional crystallization, the enantiopure this compound can be recovered. This is typically achieved by treating the separated diastereomeric salt with a strong acid, such as hydrochloric acid. libretexts.orgpbworks.com This process protonates the carboxylate group of the 4-nitrophenylglycolate anion and the chiral amine, breaking the ionic bond of the salt. The enantiopure acid, being less soluble in the aqueous acidic medium, can then be isolated by filtration or extraction into an organic solvent. The chiral resolving agent can often be recovered from the aqueous layer by basification and extraction, allowing for its reuse. buchler-gmbh.comgavinpublishers.com

While less common for this compound, mechanical separation, also known as spontaneous resolution, can occur if the racemic mixture crystallizes as a conglomerate—a physical mixture of separate crystals of the two enantiomers. This was famously demonstrated by Louis Pasteur with sodium ammonium (B1175870) tartrate. However, this phenomenon is rare, and most racemic compounds crystallize as a racemic compound, where both enantiomers are present in the same crystal lattice, making mechanical separation impossible.

Biochemical resolution utilizes enzymes or microorganisms that selectively act on one enantiomer of a racemic mixture. ntu.edu.sg For instance, a specific enzyme might catalyze the esterification of only the (R)-enantiomer of this compound, leaving the (S)-enantiomer unreacted. The resulting ester and the unreacted acid can then be separated by conventional chemical methods. This approach can offer high enantioselectivity under mild conditions. Nature's preference for one enantiomer over another, known as homochirality, is a fundamental principle in biochemistry, with most natural amino acids being L-isomers and sugars being D-isomers. ntu.edu.sgwikipedia.org

Chromatographic Enantioseparation

The resolution of racemic this compound into its constituent enantiomers can be effectively achieved using chiral chromatography, a technique that employs a chiral stationary phase (CSP) to differentially interact with each enantiomer. The separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times. uniurb.it

Several classes of CSPs are utilized for the separation of acidic chiral compounds like this compound. Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are widely applicable. rsc.org Another important class includes anion-exchange type CSPs, which are particularly effective for acidic analytes. wikipedia.org For instance, CHIRALPAK QN-AX and QD-AX, which use quinine and quinidine derivatives as chiral selectors, operate on an ion-exchange mechanism. wikipedia.org In a suitable mobile phase, the acidic analyte is deprotonated (anionic), and the chiral selector is protonated, facilitating an ionic interaction that, combined with other intermolecular forces like hydrogen bonding and π-π interactions, leads to chiral recognition. wikipedia.org

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering high efficiency and speed. wikipedia.org For acidic compounds like this compound, anion-exchange CSPs have been successfully applied in SFC, where the mobile phase typically consists of supercritical CO2 and an organic modifier like methanol (B129727). wikipedia.org The addition of small amounts of additives to the mobile phase, such as acids or salts, can be crucial for optimizing the separation by influencing the ionization state of both the analyte and the selector. wikipedia.org

Table 1: Example Conditions for Chromatographic Enantioseparation of Acidic Compounds on Anion-Exchange CSPs

Chiral Stationary Phase (CSP)Chiral SelectorChromatography ModeTypical Mobile PhaseRecognition MechanismReference
CHIRALPAK QN-AXO-9-tert-butylcarbamate of QuinineSFCCO₂ / Methanol with additive (e.g., 0.35% NH₄OOCH)Anion Exchange, H-bonding, π-π interactions wikipedia.org
CHIRALPAK QD-AXO-9-tert-butylcarbamate of QuinidineSFCCO₂ / Methanol with additiveAnion Exchange, H-bonding, π-π interactions wikipedia.org
CHIROBIOTIC T / RTeicoplanin / Ristocetin A (Macrocyclic Glycopeptides)HPLC (RP, NP, Polar Organic)Varies (e.g., Alcohol/Water mixtures)H-bonding, Inclusion, Dipole, Steric Interactions
Lux Cellulose-2Cellulose tris(3-chloro-4-methylphenylcarbamate)HPLC (NP)Hexane / Isopropanol (B130326)H-bonding, Dipole, π-π interactions, Steric Fit uniurb.it

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched this compound, avoiding the need for resolving a racemic mixture. This involves creating the chiral center from a prochiral precursor in a stereocontrolled manner. The key prochiral starting material is typically 4-nitrophenylglyoxylic acid or its corresponding ester, where the keto group is reduced to the chiral hydroxyl group. The main strategies involve the use of chiral auxiliaries, chiral reagents, or chiral catalysts. york.ac.uk

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the new stereocenter is formed, the auxiliary is removed and can often be recovered. researchgate.net

For the synthesis of this compound, this strategy involves converting the prochiral precursor, 4-nitrophenylglyoxylic acid, into an ester or amide with a chiral alcohol or amine. researchgate.net A well-known example of a chiral auxiliary is Oppolzer's camphorsultam. wikipedia.org For instance, N-glyoxyloyl-(2R)-bornane-10,2-sultam, a derivative of glyoxylic acid and camphorsultam, can undergo stereoselective reactions. researchgate.net A nucleophilic addition or a reduction of the ketone in this chiral derivative proceeds diastereoselectively due to the steric and electronic influence of the auxiliary, which shields one face of the carbonyl group. Subsequent hydrolysis of the resulting amide bond releases the enantiomerically enriched this compound. researchgate.nettcichemicals.com Other auxiliaries, such as Evans oxazolidinones or pseudoephedrine and its practical alternative pseudoephenamine, are also widely employed in asymmetric synthesis. researchgate.netharvard.edu

This approach utilizes a stoichiometric amount of a chiral reagent to effect a stereoselective transformation. york.ac.uk The chirality is transferred from the reagent to the product during the reaction. A primary application of this method for synthesizing this compound is the enantioselective reduction of the keto group in 4-nitrophenylglyoxylic acid.

A variety of chiral reducing agents have been developed for this purpose. These are often borohydride (B1222165) or aluminum hydride reagents modified with chiral ligands. unh.edu For example, sodium borohydride can be combined with optically active α-amino acids, such as proline, or their derivatives to form chiral reducing complexes. jst.go.jp These complexes can reduce ketones to alcohols with moderate to good enantioselectivity. jst.go.jp Another class of effective chiral reagents are boranes derived from terpenes, such as Alpine borane (B79455), which is prepared from α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN). wikipedia.org These sterically demanding chiral hydrides can differentiate between the two prochiral faces of a ketone, leading to the preferential formation of one alcohol enantiomer. wikipedia.org

Catalytic asymmetric synthesis is often the most efficient and economical method, as only a small, substoichiometric amount of a chiral catalyst is required to produce a large quantity of enantiomerically pure product. wikipedia.org The most prominent catalytic method for preparing chiral α-hydroxy acids is the asymmetric hydrogenation or transfer hydrogenation of the corresponding α-keto acid or ester. wikipedia.orgajchem-b.com

This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium (Rh), ruthenium (Ru), and iridium (Ir), coordinated to chiral ligands. wikipedia.orgajchem-b.com Chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are classic examples that have proven highly effective. wikipedia.org In the presence of a hydrogen source (either H₂ gas in hydrogenation or a donor molecule like isopropanol or formic acid in transfer hydrogenation), the chiral catalyst complex activates both the hydrogen source and the substrate (e.g., an ester of 4-nitrophenylglyoxylic acid). wikipedia.orgnih.gov The substrate coordinates to the chiral metal center in a specific orientation, leading to the delivery of hydride to one face of the carbonyl, thus generating the desired enantiomer of the α-hydroxy ester with high enantiomeric excess (ee). wikipedia.org

Table 2: Overview of Catalytic Asymmetric Reduction Approaches for α-Keto Esters/Acids

Catalyst TypeMetal CenterExample Chiral LigandReaction TypeHydrogen SourceReference
Noyori-type CatalystRuthenium (Ru)BINAP / Chiral DiamineAsymmetric Hydrogenation / Transfer HydrogenationH₂ / HCOOH or iPrOH wikipedia.orgwikipedia.org
Cationic Rhodium ComplexRhodium (Rh)DIPAMP, DuPhosAsymmetric HydrogenationH₂ ajchem-b.com
Chiral N,N'-dioxide ComplexYttrium (Y)Pipecolinol-derived N,N'-dioxideAsymmetric MPV ReductioniPrOH rsc.org
CBS Catalyst (in situ)Boron (B)Chiral Lactam AlcoholCatalytic Borane ReductionBH₃ mdpi.com

Intramolecular enantioselective induction, also known as substrate control, relies on a pre-existing chiral center within the substrate molecule to direct the stereochemistry of a newly forming stereocenter. researchgate.net This strategy is a cornerstone of "chiral pool" synthesis, where readily available enantiopure starting materials (like amino acids or hydroxy acids) are used as templates. tcichemicals.com

In the context of this compound, a hypothetical synthesis using this principle would start with a chiral molecule that already contains the 4-nitrophenyl moiety or a precursor to it. For example, one could envision starting with a chiral building block where the 4-nitrophenyl group is attached to a carbon chain containing a stereocenter. The synthesis would then proceed through a series of steps to construct the α-keto acid functionality. In the final, crucial step, the reduction of the ketone would be influenced by the proximate, pre-existing stereocenter. This center would sterically hinder one face of the carbonyl group, forcing the reducing agent to attack from the less hindered face, thereby leading to a diastereoselective reduction and establishing the configuration of the α-hydroxy center relative to the existing one. While a powerful strategy in natural product synthesis, its application is highly dependent on the availability of a suitable chiral starting material for the specific target. researchgate.net

Spectroscopic and Computational Investigations of 4 Nitrophenylglycolic Acid

The structural and electronic properties of 4-Nitrophenylglycolic acid have been elucidated through a variety of spectroscopic techniques. These methods provide detailed insights into the molecular framework, functional groups, and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For carboxylic acids, the acidic proton of the carboxyl group is typically highly deshielded and appears as a broad singlet in the ¹H NMR spectrum, often in the range of 10-12 ppm. libretexts.org Protons on the carbon atom adjacent to the carboxylic acid group are also deshielded and typically resonate in the 2-3 ppm region. libretexts.org

In ¹³C NMR spectroscopy, the carbonyl carbon of a carboxylic acid is characteristically deshielded, appearing in the range of 160-180 ppm. libretexts.org This is due to the strong electron-withdrawing effect of the two oxygen atoms.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
-COOH10-12broad singlet
α-CH~5.0-5.5singlet
Aromatic H (ortho to NO₂)~8.2doublet
Aromatic H (meta to NO₂)~7.6doublet

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O170-180
α-C70-80
C-NO₂~147
Aromatic C (ortho to NO₂)~124
Aromatic C (meta to NO₂)~129
Aromatic C (ipso to glycolic acid)~145

Note: These are predicted values based on general NMR principles and data for similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Carboxylic acids exhibit several characteristic IR absorptions. utdallas.edu A very broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of carboxylic acids. libretexts.orglibretexts.org The C=O stretching vibration of the carboxyl group appears as a strong, sharp peak, usually between 1700 and 1725 cm⁻¹. utdallas.edu The nitro group (NO₂) also has characteristic strong stretching vibrations, typically appearing around 1530-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

Characteristic IR Absorptions for this compound

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
Carboxylic Acid (-COOH)O-H stretch (H-bonded)2500-3300Very Broad, Strong
Carboxylic Acid (-COOH)C=O stretch1700-1725Strong
Nitro Group (-NO₂)Asymmetric stretch1500-1530Strong
Nitro Group (-NO₂)Symmetric stretch1300-1350Strong
Aromatic RingC=C stretch~1600, ~1475Medium-Weak
Aromatic RingC-H out-of-plane bend~850Strong (para-disubstituted)

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that cause a change in the polarizability of the molecule. nih.gov It is particularly useful for studying both qualitative and quantitative aspects of fatty acids and other organic compounds. horiba.com Key Raman bands for carboxylic acids include the C=O stretch around 1665 cm⁻¹ and C-C stretching modes. researchgate.net For aromatic compounds, the ring stretching modes are prominent.

Studies on similar phenolic compounds have shown that Raman spectroscopy can differentiate between various subclasses based on key bands. uliege.be For instance, hydroxycinnamic acids show intense bands in the 1150-1360 cm⁻¹ and 1590-1650 cm⁻¹ regions. uliege.be

Expected Raman Shifts for this compound

Functional Group/VibrationExpected Raman Shift (cm⁻¹)
NO₂ symmetric stretch~1350
Aromatic ring breathing~1600
C=O stretch~1670
C-H aromatic stretch~3070

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. In the mass spectrum of a carboxylic acid, prominent peaks often arise from the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). arizona.edu The molecular ion peak (M⁺) may be observed, though it can sometimes be weak. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. arizona.edu The fragmentation pattern provides a fingerprint that can be used for structural elucidation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in determining its elemental composition. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. Aromatic compounds typically exhibit characteristic absorption bands. up.ac.za Benzene (B151609), for example, shows two primary bands around 184 nm and 202 nm, and a weaker secondary band around 253 nm. up.ac.za The presence of substituents on the benzene ring can cause shifts in these absorption bands.

For 4-nitrophenol (B140041), a related compound, the UV-Vis spectrum shows an absorption maximum around 317-320 nm, which shifts to around 400 nm for the corresponding nitrophenolate ion in basic solution. researchgate.netresearchgate.net Given the structural similarities, this compound is expected to have a significant absorption in the UV region due to the nitrophenyl chromophore. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low to be of practical use. libretexts.org

Correlating Spectroscopic Data with Molecular Structure and Reactivity

The spectroscopic characteristics of this compound provide significant insights into its molecular structure and reactivity. The presence of the nitro group (NO₂) and the carboxylic acid group (COOH) attached to the phenyl ring and the glycolic acid moiety, respectively, are key determinants of its spectral features.

In Infrared (IR) spectroscopy , the strong electron-withdrawing nature of the nitro group influences the vibrational frequencies of the adjacent bonds. A characteristic strong absorption band for the asymmetric stretching vibration of the NO₂ group is typically observed. The carboxylic acid group exhibits a broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The positions of these bands can be influenced by intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy further elucidates the chemical environment of the protons and carbons within the molecule. In ¹H NMR, the aromatic protons of the 4-nitrophenyl group are significantly deshielded due to the electron-withdrawing effect of the nitro group, resulting in downfield chemical shifts. The proton attached to the α-carbon of the glycolic acid moiety also shows a characteristic chemical shift. In ¹³C NMR, the carbons of the aromatic ring, the carbonyl carbon, and the α-carbon provide distinct signals that confirm the molecular framework.

The reactivity of this compound is intrinsically linked to its electronic structure, which is revealed by its spectroscopic data. The electron-withdrawing nitro group deactivates the phenyl ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The carboxylic acid and hydroxyl groups are the primary sites for reactions such as esterification and oxidation. The spectroscopic data, therefore, serves as a crucial tool for confirming the outcomes of such chemical transformations.

Spectroscopic TechniqueKey Structural FeatureExpected ObservationImplication for Reactivity
Infrared (IR) Spectroscopy Nitro Group (NO₂)Strong asymmetric stretching vibrationElectron-withdrawing, deactivates aromatic ring
Carboxylic Acid (COOH)Broad O-H stretch, sharp C=O stretchSite for esterification and other acid reactions
¹H NMR Spectroscopy Aromatic ProtonsDownfield chemical shiftsIndicates electron-deficient aromatic ring
α-Proton (on glycolic moiety)Characteristic chemical shiftConfirms the glycolic acid structure
¹³C NMR Spectroscopy Aromatic CarbonsDistinct signals influenced by NO₂ groupProvides detailed electronic environment data
Carbonyl CarbonCharacteristic downfield signalConfirms presence of carboxylic acid

Computational Chemistry Methodologies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like this compound. researchgate.netaps.org DFT calculations can provide valuable insights into various molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

DFT can also be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. mdpi.com These descriptors help in predicting the most reactive sites within the molecule. For instance, the Fukui function can identify which atoms are most likely to undergo electrophilic, nucleophilic, or radical attack. mdpi.com Such studies are crucial for understanding the reaction mechanisms involving this compound.

DFT-Calculated ParameterSignificance for this compound
Optimized Geometry Provides accurate bond lengths and angles, confirming the molecular structure.
HOMO-LUMO Gap Indicates the molecule's kinetic stability and chemical reactivity.
Electron Density Distribution Shows the polarization of the molecule due to the nitro and carboxylic acid groups.
Reactivity Descriptors (e.g., Fukui function) Predicts the most probable sites for chemical reactions. mdpi.com

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide detailed information about its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.comnih.gov

These simulations can reveal the preferred conformations of the molecule in different environments. The rotational freedom around the single bonds allows the molecule to adopt various spatial arrangements, and MD simulations can determine the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site.

Furthermore, MD simulations can be used to study the interactions of this compound with its surroundings. mdpi.com For example, in an aqueous solution, the simulations can show how water molecules form hydrogen bonds with the carboxylic acid and nitro groups, which influences the molecule's solubility and reactivity. In the context of drug design, MD simulations can be used to model the binding of this compound to a target protein, providing insights into the binding affinity and the key intermolecular interactions involved. nih.gov

MD Simulation ApplicationInsight Gained for this compound
Conformational Analysis Identifies the most stable spatial arrangements of the molecule.
Solvent Interactions Elucidates the pattern of hydrogen bonding with water or other solvents. mdpi.com
Binding to Biomolecules Models the interaction with proteins, revealing key binding residues and affinity. nih.gov
Dynamical Properties Provides information on the flexibility and movement of different parts of the molecule.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjapsonline.com For derivatives of this compound, QSAR models can be developed to predict their biological activities based on various molecular descriptors. nih.govanalis.com.my

The first step in QSAR modeling is to generate a set of molecular descriptors for each derivative. These descriptors can be classified into different categories, such as constitutional, topological, geometrical, and electronic descriptors. Examples include molecular weight, logP (lipophilicity), and the energies of the HOMO and LUMO. nih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the observed biological activity. analis.com.mycore.ac.uk A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. japsonline.com This approach is widely used in drug discovery to optimize lead compounds and reduce the need for extensive experimental screening. analis.com.my

QSAR Modeling ComponentRole in Studying this compound Derivatives
Molecular Descriptors Quantify the physicochemical properties and structural features of the derivatives.
Statistical Methods (MLR, PLS) Establish a mathematical correlation between descriptors and biological activity. analis.com.my
Model Validation Ensures the predictive power and robustness of the QSAR model.
Predictive Power Allows for the virtual screening and design of new derivatives with desired activities.

Advanced Applications and Derivatization in Specialized Chemical Research

Role as a Substrate or Inhibitor in Enzyme-Catalyzed Reactions

Enzyme inhibitors are crucial in drug discovery, allowing for the modulation of biological pathways. nih.govucl.ac.uk These molecules can act reversibly or irreversibly. ucl.ac.uk Reversible inhibitors, which bind non-covalently, are categorized as competitive, non-competitive, or uncompetitive, depending on whether they bind to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. ucl.ac.uksigmaaldrich.com The choice between a competitive and non-competitive inhibitor is critical in drug design; for instance, to decrease the concentration of a product, a non-competitive inhibitor is required. ucl.ac.uk

While 4-Nitrophenylglycolic acid itself is not extensively documented as a primary substrate or inhibitor, its structural motifs are central to compounds used in enzyme assays. Specifically, para-nitrophenyl (B135317) (p-NP) derivatives are widely employed as chromogenic substrates. peptide.co.jp

Esterases are a class of hydrolase enzymes that split esters into an acid and an alcohol. Their activity is frequently studied using synthetic substrates that release a colored or fluorescent product upon cleavage. peptide.co.jp Compounds containing a p-nitrophenyl group are common in these assays. nih.gov For example, the enzymatic hydrolysis of p-nitrophenyl esters by esterases, such as feruloyl esterase, releases p-nitrophenol. megazyme.commdpi.com Under alkaline pH conditions typical for these assays, p-nitrophenol is deprotonated to the p-nitrophenolate anion, which has a distinct yellow color that can be quantified spectrophotometrically at around 405 nm. nih.gov

The rate of color formation is directly proportional to the enzyme's catalytic activity. frontiersin.org This principle is applied in the characterization of various enzymes, including hydroxycinnamic acid esterases and feruloyl esterases, to determine their substrate specificity, optimal reaction conditions, and kinetic parameters. mdpi.comfrontiersin.orgfrontiersin.org Although albumin can exhibit pseudo-esterase activity by reacting with substrates like p-nitrophenyl acetate, this is due to stable acetylation of its residues rather than true enzymatic turnover. nih.gov

Engineering in Prodrug Design

A prodrug is an inactive or less active compound that is metabolized into a pharmacologically active drug within the body. nih.govslideshare.net This approach is used to overcome issues such as poor solubility, instability, or lack of targeted delivery. nih.govijpsjournal.com Prodrugs can be classified based on their activation site, being either intracellular (Type I) or extracellular (Type II). slideshare.net

The structure of this compound lends itself to two primary strategies in prodrug engineering:

Reductive Activation: The nitroaromatic group is a key feature for prodrugs targeting hypoxic (low oxygen) environments, which are characteristic of many solid tumors. ijarsct.co.in In these conditions, endogenous reductase enzymes can selectively reduce the nitro group to an amino group, triggering a change in the molecule's properties that leads to the activation and release of a cytotoxic agent. ijarsct.co.in

Precursor for Linker Synthesis: The compound serves as a valuable starting material for creating more complex chemical linkers used in targeted therapies. google.com Specifically, this compound can be chemically modified, for example, by converting the carboxylic acid to an amide and reducing the nitro group to an aniline (B41778). google.com This resulting aminophenylglycolic acid derivative can then be incorporated as a hydrophilic, self-immolative linker in advanced drug delivery systems like antibody-drug conjugates (ADCs). google.com

Development as a Hydrophilic Self-Immolative Linker in Conjugate Systems

Self-immolative linkers are intelligent molecular spacers used in prodrug and conjugate design. researchgate.net After an initial triggering event, such as enzymatic cleavage, they undergo a rapid, spontaneous chemical decomposition to release an attached molecule, like a cytotoxic drug. researchgate.netotago.ac.nz A common mechanism for this is a 1,4- or 1,6-electronic cascade elimination. otago.ac.nzreading.ac.uk

The structure derived from this compound is particularly suited for this purpose. By reducing the nitro group to an aniline, a p-aminobenzyl system is formed. This structure is the foundation for the widely used p-aminobenzyloxycarbonyl (PABC) self-immolative spacer. otago.ac.nznih.gov The glycolic acid portion of the original molecule imparts hydrophilicity to the linker system. google.com This is a significant advantage, as increasing the water solubility of the linker can improve the pharmacokinetic properties of the entire conjugate, especially when carrying a hydrophobic drug payload. google.combroadpharm.com

Antibody-drug conjugates are a class of targeted therapeutics that combine a monoclonal antibody's specificity with the potency of a cytotoxic drug. scripps.edubiochempeg.com The three components—antibody, linker, and drug—are critical to the ADC's success. broadpharm.comdovepress.com The linker, in particular, must be stable in circulation but allow for efficient drug release at the target site. otago.ac.nzmdpi.com

A hydrophilic self-immolative linker derived from this compound is designed to connect a potent cytotoxic drug to an antibody. google.com The process involves the formation of a PABC-type spacer from the reduced form of the molecule (4-aminophenylglycolic acid). This spacer is then typically connected to a trigger, such as a peptide sequence that can be cleaved by an enzyme overexpressed in tumor cells. nih.govmdpi.com

The effectiveness of an ADC hinges on the balance between its stability in the bloodstream and its ability to release the payload inside a cancer cell. dovepress.commdpi.com

Serum Stability: The linker must remain intact during circulation in the blood (at a neutral pH of ~7.4) to prevent premature release of the toxic payload, which could harm healthy tissues and reduce the therapeutic dose reaching the tumor. nih.govadcreview.com Enzyme-labile linkers, such as those containing a dipeptide sequence like valine-citrulline (Val-Cit), are designed to be stable in plasma but are recognized and cleaved by specific lysosomal proteases like cathepsin B. nih.govadcreview.combiochempeg.com The increased plasma stability of these linkers is a major advantage over chemically labile systems. nih.govadcreview.com

Intracellular Release: The release of the drug is a multi-step process. dovepress.comresearchgate.net First, the ADC binds to the target antigen on the cancer cell surface and is internalized, often via endocytosis, into cellular compartments called endosomes and then lysosomes. dovepress.comresearchgate.net The acidic environment and high concentration of proteases within the lysosome provide the trigger for drug release. mdpi.comnih.gov For an ADC using a linker derived from this compound, the sequence is:

A lysosomal enzyme (e.g., cathepsin B) cleaves the peptide trigger. nih.govunirioja.es

This cleavage exposes the aniline group of the PABC-type spacer.

A rapid, spontaneous 1,6-elimination cascade occurs, leading to the release of the unmodified, active cytotoxic drug inside the cell. otago.ac.nznih.gov

ADC linkers are broadly classified into cleavable and non-cleavable types, with cleavable linkers being further subdivided. broadpharm.comnih.govbiochempeg.com The choice of linker profoundly impacts the ADC's mechanism of action, efficacy, and toxicity profile. proteogenix.science

Linker TypeRelease MechanismSerum StabilityAdvantagesDisadvantages
Chemically-Labile
Acid-Labile (e.g., Hydrazone)Hydrolysis in the low pH environment of endosomes and lysosomes (~pH 4.8-6.0). nih.govbiotechinformers.comModerate; can be unstable at neutral pH, leading to premature drug release. nih.govadcreview.comSimple design; takes advantage of physiological differences. adcreview.comPotential for off-target toxicity due to instability in circulation. adcreview.com
Reducible (e.g., Disulfide)Cleavage by high intracellular concentrations of reducing agents like glutathione. biochempeg.combiotechinformers.comModerate; can be less stable than enzyme-labile or non-cleavable linkers. dovepress.comExploits the differential redox potential between plasma and cytoplasm. biochempeg.comPotential for instability and off-target drug release. dovepress.com
Enzyme-Labile
Peptide or Glucuronide LinkersCleavage by specific enzymes (e.g., cathepsins, β-glucuronidase) that are abundant in lysosomes. nih.govnih.govbiotechinformers.comHigh; generally stable in plasma due to low enzyme activity and inhibitors. dovepress.comadcreview.comHigh serum stability and controlled, specific release at the target site. nih.govnih.govEfficacy can depend on the level of enzyme expression in the tumor. unirioja.es
Non-Cleavable
e.g., Thioether (SMCC)Total proteolytic degradation of the antibody backbone within the lysosome after internalization. biochempeg.comunirioja.esVery High; the most stable linker type in circulation. nih.govbiochempeg.comExcellent plasma stability minimizes off-target toxicity. adcreview.comReleases a drug-linker-amino acid complex which may have reduced cell permeability, limiting the "bystander effect" (killing of nearby tumor cells). nih.govresearchgate.net Efficacy is highly dependent on ADC internalization and degradation. google.com

Application in Antibody-Drug Conjugates (ADCs)

Optimizing Linker Properties for Hydrophobic Payloads

One strategy to counteract the hydrophobicity of the payload is to incorporate hydrophilic moieties into the linker. google.com For instance, the use of hydrophilic, self-immolative linkers can enhance serum stability and improve the efficacy of ADCs with hydrophobic drugs. google.com this compound can serve as a precursor in the synthesis of such linkers. For example, it can be converted to its corresponding acid chloride, which is then reacted with a hydrophilic component like 1-methylpiperazine (B117243) to form a ketoamide intermediate. google.com This intermediate can be further modified and incorporated into a larger linker structure designed to improve the solubility of the final ADC. google.com

The table below summarizes different linker strategies used to improve the properties of ADCs with hydrophobic payloads.

Linker StrategyKey FeaturesExample ComponentsDesired Outcome
Hydrophilic Self-Immolative Linkers Enhances serum stability and efficacy. google.comThis compound derivatives, 1-methylpiperazine. google.comImproved solubility and controlled drug release. google.comgoogle.com
Chito-oligosaccharide Linkers Dramatically increases ADC solubility. sigmaaldrich.comChetoSensar™. sigmaaldrich.comEnables use of highly hydrophobic payloads and higher DARs. sigmaaldrich.com
Non-cleavable Linkers Increased plasma stability. biochempeg.comN-succinimidyl-4-(maleimidomethyl) cyclohexane-1-carboxylate (SMCC). biochempeg.commdpi.comImproved therapeutic index. biochempeg.com

Synthesis and Study of Chemically Modified Derivatives (e.g., Nitro-Catecholamines, Nitropropranolol Analogs)

The chemical modification of existing compounds is a fundamental strategy in drug discovery to enhance their therapeutic properties. nih.gov The introduction of a nitro group, for instance, can significantly alter the chemical and functional characteristics of a molecule due to its electron-withdrawing nature. mdpi.com This has been explored in the synthesis of various nitro-aromatic compounds, including derivatives of catecholamines and propranolol. mdpi.comresearchgate.net

The synthesis of nitro-catecholamines, such as 6-nitrodopamine, has been achieved through the exposure of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) to nitric oxide in an aerated buffer. nih.gov This nitration process is dependent on the presence of oxygen and is thought to involve the coupling of a semiquinone radical with nitric oxide or nitrogen dioxide. nih.gov Such studies are crucial for understanding the potential in vivo nitration of endogenous molecules and its physiological or pathological implications. nih.gov The general biosynthetic pathway for catecholamines starts from the amino acid L-tyrosine. nih.govwikipedia.orgbritannica.com

In a similar vein, researchers have synthesized nitropropranolol analogs, specifically 4-nitro- and 7-nitropropranolol, to investigate whether drugs can undergo nitration processes within the body, analogous to endogenous catecholamines. mdpi.com The synthesis of these analogs allows for the study of how nitration affects the pharmacological properties of the parent drug. For example, the enantiomers of 4-nitropropranolol and 7-nitropropranolol were separated using chiral HPLC to assess their individual activities. mdpi.com

The table below details the synthesis and study of these chemically modified derivatives.

DerivativeParent CompoundSynthetic ApproachPurpose of StudyKey Findings
Nitro-Catecholamines (e.g., 6-Nitrodopamine) Catecholamines (e.g., Dopamine, Norepinephrine)Exposure to nitric oxide in the presence of oxygen. nih.govTo investigate the potential for in vivo nitration of neurotransmitters. nih.govNitration occurs readily under physiologically relevant conditions. nih.gov
Nitropropranolol Analogs (4- and 7-nitropropranolol) PropranololMulti-step chemical synthesis from precursor molecules. mdpi.comTo probe for potential drug nitration by the endothelium. mdpi.comSuccessful synthesis and chiral separation of enantiomers for further biological evaluation. mdpi.com

Future Research Directions and Unexplored Avenues for 4 Nitrophenylglycolic Acid

Novel Synthetic Routes and Green Chemistry Considerations

The development of environmentally benign and efficient methods for the synthesis of 4-Nitrophenylglycolic acid is a primary focus for future research. Current synthetic strategies often rely on traditional methods that may involve hazardous reagents and generate significant waste. The principles of green chemistry offer a framework for designing safer and more sustainable processes.

Future investigations are likely to explore the use of recyclable catalysts to improve the atom economy and reduce the environmental impact of the synthesis. For instance, heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are a promising area of investigation. nih.govnih.govmdpi.commdpi.com The development of catalysts based on earth-abundant metals would also contribute to the sustainability of the process.

The use of green solvents is another critical aspect of developing sustainable synthetic routes. Traditional organic solvents are often volatile and toxic, posing risks to human health and the environment. Research into the use of water, supercritical fluids, or bio-based solvents like Cyrene™ could lead to significantly greener synthetic processes. rsc.orgmdpi.comnih.govmdpi.comresearchgate.net

Furthermore, biocatalysis and chemoenzymatic synthesis represent powerful tools for the green synthesis of this compound and its derivatives. manchester.ac.uknih.govnih.govyoutube.com Enzymes can catalyze reactions with high specificity and under mild conditions, often in aqueous environments, thereby reducing energy consumption and the formation of byproducts.

Green Chemistry ApproachPotential Application in this compound SynthesisAnticipated Benefits
Recyclable Catalysts Use of solid-supported metal or organocatalysts for key reaction steps.Reduced catalyst waste, simplified product purification, lower costs.
Green Solvents Replacement of volatile organic compounds with water, ionic liquids, or bio-solvents.Reduced environmental pollution, improved process safety.
Biocatalysis Employment of enzymes (e.g., oxidoreductases, hydrolases) for specific transformations.High selectivity, mild reaction conditions, reduced energy consumption.

Investigation of Advanced Catalytic Transformations

Beyond its synthesis, future research will likely focus on the novel catalytic transformations of this compound to create a diverse range of valuable downstream products. The presence of the nitro group, the carboxylic acid, and the hydroxyl group provides multiple sites for functionalization.

A key area of interest is the catalytic reduction of the nitro group . While the reduction of similar compounds like 4-nitrophenol (B140041) is well-studied, nih.govrsc.orgnih.govmdpi.com there is a need to develop selective and efficient catalytic systems for the reduction of this compound to 4-aminophenylglycolic acid, a potentially valuable building block for pharmaceuticals and polymers.

Conversely, the catalytic oxidation of the hydroxyl group to the corresponding ketone, 4-nitrophenylglyoxylic acid, presents another avenue for creating useful intermediates. researchgate.netnih.gov Research into selective oxidation catalysts that can operate under mild conditions will be crucial.

The development of catalysts for the functionalization of the aromatic ring through C-H activation or other cross-coupling reactions could also lead to a wide array of novel derivatives with unique properties.

Deeper Elucidation of Stereochemical Control in Reactions

This compound is a chiral molecule, and the control of its stereochemistry is of paramount importance for its potential applications, particularly in the pharmaceutical industry. Future research will need to focus on developing methods for the enantioselective synthesis and separation of its stereoisomers.

Asymmetric hydrogenation of the precursor, 4-nitrophenylglyoxylic acid, using chiral catalysts is a promising strategy for the direct synthesis of enantiomerically enriched this compound. nih.govresearchgate.netmonash.edu The design and development of new, highly efficient, and selective chiral ligands will be a key research direction.

Enzymatic resolution of racemic this compound is another attractive approach. Hydrolases, such as lipases and esterases, have been successfully used for the kinetic resolution of similar mandelic acid derivatives and could be adapted for this purpose. nih.govuni-greifswald.de This method offers the advantage of high enantioselectivity under mild, environmentally friendly conditions.

Further research into the stereospecific reactions of the chiral centers in this compound will also be essential for the synthesis of complex, stereochemically defined molecules.

Stereochemical Control MethodApplication to this compoundExpected Outcome
Asymmetric Catalysis Enantioselective reduction of 4-nitrophenylglyoxylic acid.Direct synthesis of a single enantiomer of this compound.
Enzymatic Resolution Kinetic resolution of racemic this compound or its esters.Separation of the racemic mixture into its constituent enantiomers.
Chiral Derivatizing Agents Formation of diastereomeric salts for separation by crystallization.Isolation of enantiomerically pure this compound.

Integration with Machine Learning for Predictive Modeling of Reactivity and Applications

The integration of machine learning and artificial intelligence offers a transformative approach to accelerating research and development related to this compound. By leveraging computational models, researchers can predict reaction outcomes, design novel molecules with desired properties, and gain deeper insights into reaction mechanisms. nih.goveurekalert.orgmit.eduresearchgate.netnih.gov

Predictive modeling of reaction outcomes can significantly reduce the number of experiments required to optimize synthetic routes and catalytic transformations. Machine learning algorithms can be trained on existing reaction data to predict the yield, selectivity, and optimal conditions for new reactions involving this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity or material properties of novel derivatives of this compound. nih.govnih.govfrontiersin.orgresearchgate.net This can guide the design of new compounds for specific applications, such as pharmaceuticals or functional materials, by identifying the key structural features that influence their performance.

Furthermore, computational studies can provide a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound, aiding in the rational design of more efficient catalysts and reaction conditions.

Machine Learning ApplicationRelevance to this compound ResearchPotential Impact
Reaction Outcome Prediction Forecasting the major products and yields of new synthetic reactions.Accelerated discovery of new synthetic routes and reduced experimental costs.
QSAR Modeling Predicting the biological or material properties of novel derivatives.Rational design of new molecules with targeted functionalities.
Mechanistic Insights Elucidating reaction pathways and transition states through computational chemistry.Informed design of more efficient and selective catalysts.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 4-nitrophenylglycolic acid in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of dust or aerosols. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with water for 20 minutes and seek medical attention . Store the compound in a tightly sealed container at 0–6°C to prevent degradation or unintended reactions .

Q. How can researchers confirm the molecular identity of this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of FT-IR spectroscopy (to identify the carboxylic acid O-H stretch at ~2500–3300 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹) and ¹H/¹³C NMR (to resolve the aromatic protons at δ 7.5–8.5 ppm and glycolic acid protons at δ 4.5–5.0 ppm). Cross-reference spectral data with the NIST Chemistry WebBook or peer-reviewed studies for validation .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Test binary solvent mixtures such as ethanol-water or acetone-hexane. Monitor solubility at elevated temperatures (e.g., 60–80°C) and assess crystal formation during cooling. Use hot filtration to remove insoluble impurities. Validate purity via melting point analysis (literature range: ~120–125°C) and HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics of this compound in enzymatic studies?

  • Methodological Answer : Conduct controlled experiments under standardized pH (e.g., 7.4 for physiological conditions) and temperature (25–37°C). Use UV-Vis spectroscopy to monitor nitro group reduction or esterification rates. Compare results with computational models (e.g., DFT calculations for activation energy barriers). Address discrepancies by validating enzyme activity via Bradford assays or SDS-PAGE .

Q. What advanced techniques are suitable for probing the photostability of this compound under UV irradiation?

  • Methodological Answer : Employ LC-MS/MS to track degradation products and quantify half-life. Use ESR spectroscopy to detect free radicals generated during photolysis. Pair with DFT simulations to predict bond dissociation energies and reaction pathways. Ensure experiments include dark controls and replicate measurements to account for ambient light interference .

Q. How should researchers design experiments to investigate the compound’s role as a chiral auxiliary in asymmetric synthesis?

  • Methodological Answer : Synthesize enantiomerically pure this compound via enzymatic resolution (e.g., using lipases). Characterize diastereomeric intermediates via X-ray crystallography or polarimetry . Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using DOE (Design of Experiments) to maximize enantiomeric excess (ee) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Standardize starting material purity (e.g., ≥98% nitrobenzaldehyde). Monitor reaction progress via TLC or in-situ FT-IR. Use statistical tools (e.g., ANOVA) to identify critical factors (e.g., temperature, stoichiometry). Implement QC protocols, including Karl Fischer titration for moisture control and ICP-MS for metal contamination checks .

Data Analysis & Validation

Q. How can researchers validate contradictory reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Perform shake-flask solubility studies in DMSO, DMF, and acetonitrile at 25°C. Use UV-Vis calibration curves for quantification. Compare results with COSMO-RS computational predictions. Address outliers by testing for solvent impurities (e.g., water content via Karl Fischer) .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use bootstrap resampling to estimate confidence intervals. Validate assay reproducibility via intra- and inter-day precision tests. Cross-reference with structural analogs (e.g., 4-nitrophenol) to identify structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.